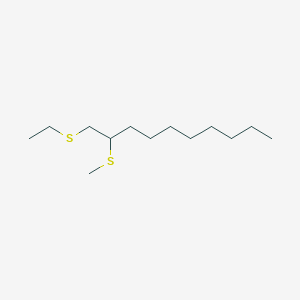
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is an organic compound characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane typically involves the alkylation of decane with ethylsulfanyl and methylsulfanyl groups. One common method is the reaction of decane with ethylthiol and methylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfides.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane involves its interaction with specific molecular targets. The ethylsulfanyl and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-2-(ethylsulfanyl)decane: Similar structure but with reversed positions of the ethylsulfanyl and methylsulfanyl groups.
1-(Propylsulfanyl)-2-(methylsulfanyl)decane: Contains a propylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-2-(propylsulfanyl)decane: Contains a propylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is unique due to its specific arrangement of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
875483-41-3 |
|---|---|
Molecular Formula |
C13H28S2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-methylsulfanyldecane |
InChI |
InChI=1S/C13H28S2/c1-4-6-7-8-9-10-11-13(14-3)12-15-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
QBFFFVFBESMENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CSCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


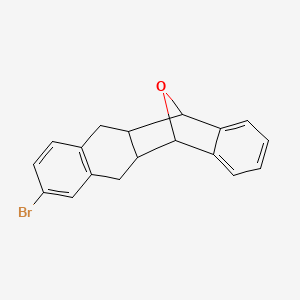
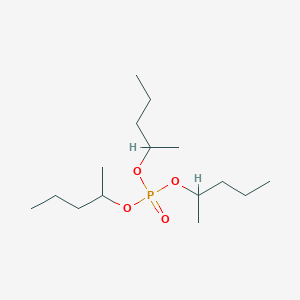
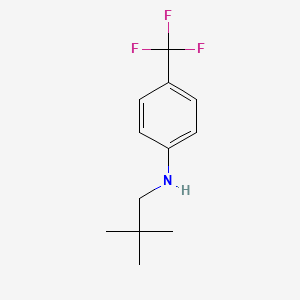
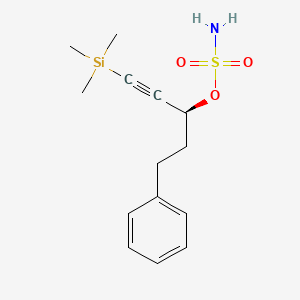
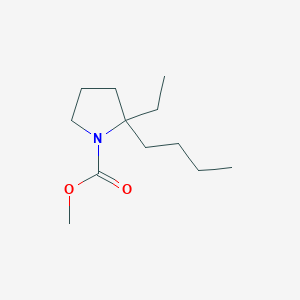
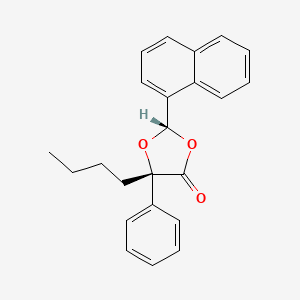
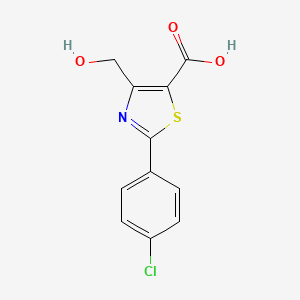
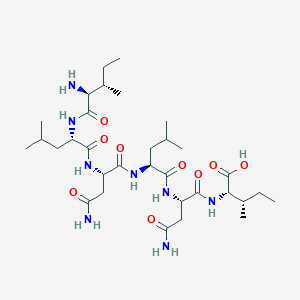
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
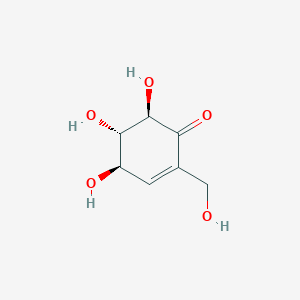
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

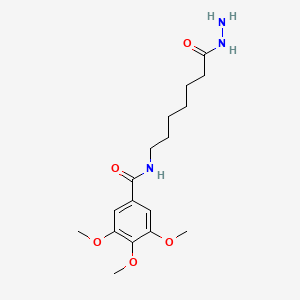
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
